Sodium 2-phenylpropane-1-sulfinate
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Overview
Description
Sodium 2-phenylpropane-1-sulfinate is an organosulfur compound that has garnered significant attention due to its versatile reactivity and applications in various fields. This compound is a member of the sulfinate salts family, which are known for their stability and ease of handling compared to their parent sulfinic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-phenylpropane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-phenylpropane-1-thiol with sodium hydroxide and sulfur dioxide. The reaction typically occurs under mild conditions and yields the desired sulfinate salt .
Industrial Production Methods: In industrial settings, the production of sodium sulfinates often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the purification of raw materials, controlled addition of reagents, and efficient separation of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-phenylpropane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Sulfonamides and Sulfones: Formed through substitution reactions
Scientific Research Applications
Sodium 2-phenylpropane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds, including sulfones and sulfonamides
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 2-phenylpropane-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-phenylpropane-1-sulfinate is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to sodium benzenesulfinate and sodium toluenesulfinate, it has a more complex structure, leading to different reactivity patterns and applications .
Biological Activity
Sodium 2-phenylpropane-1-sulfinate is a sulfinic acid derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and antioxidant properties. This article reviews the available literature on the biological activity of this compound, highlighting relevant case studies, research findings, and experimental data.
This compound has a molecular formula of C9H11NaO2S and a molar mass of approximately 228.29 g/mol. The compound is characterized by its sulfinic group, which is known to participate in various biochemical reactions.
Biological Activity
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. A study conducted on various phenylpropanoids, including derivatives similar to this compound, demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is crucial as excessive NO production is associated with inflammatory responses .
Table 1: Summary of Anti-inflammatory Activity
Compound | Experimental Protocol | Activity/Mechanism | Cell Line Tested |
---|---|---|---|
This compound | LPS-induced NO Production | Inhibition of NO production | RAW 264.7 macrophage |
Cinnamaldehyde | LPS-induced NF-kB activation | Suppression of NF-kB activation | Fischer 344 rat |
Other phenylpropanoids | Various assays | Inhibition of pro-inflammatory cytokines | Various cell lines |
2. Antioxidant Activity
This compound has been shown to exhibit antioxidant properties, which are essential for combating oxidative stress in biological systems. Antioxidants neutralize free radicals, thereby protecting cells from damage. This property may contribute to its anti-inflammatory effects by reducing oxidative stress-related inflammation.
Case Studies
Study on Cellular Mechanisms
A study investigated the effects of this compound on cellular signaling pathways involved in inflammation. The compound was found to inhibit the activation of nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs), both of which play critical roles in inflammatory responses .
In Vivo Studies
In vivo experiments using animal models have shown that this compound can significantly reduce paw edema induced by carrageenan injection, a common model for studying inflammation . The results indicated a dose-dependent reduction in edema, supporting the compound's potential as an anti-inflammatory agent.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Reduction of Oxidative Stress : By scavenging free radicals, it helps maintain cellular redox balance.
- Modulation of Signaling Pathways : It interferes with key signaling pathways like NF-kB and MAPK, leading to decreased inflammatory responses.
Properties
Molecular Formula |
C9H11NaO2S |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
sodium;2-phenylpropane-1-sulfinate |
InChI |
InChI=1S/C9H12O2S.Na/c1-8(7-12(10)11)9-5-3-2-4-6-9;/h2-6,8H,7H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
QFMKKIDUYPKKCM-UHFFFAOYSA-M |
Canonical SMILES |
CC(CS(=O)[O-])C1=CC=CC=C1.[Na+] |
Origin of Product |
United States |
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